Cas no 1530963-33-7 (1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine)

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1530963-33-7
- 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine
- CS-0284390
- EN300-1114671
- 1-Phenethyl-1h-1,2,3-triazol-4-amine
- AKOS018087135
- 1H-1,2,3-Triazol-4-amine, 1-(2-phenylethyl)-
-
- インチ: 1S/C10H12N4/c11-10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
- InChIKey: YNUGDOPRKQRVFP-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(N)N=N1)CCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 188.106196400g/mol
- どういたいしつりょう: 188.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 396.6±44.0 °C(Predicted)
- 酸性度係数(pKa): 1.93±0.11(Predicted)
1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114671-0.1g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1114671-0.05g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1114671-0.5g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1114671-1g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1114671-10g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1114671-5g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1114671-5.0g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 5g |
$3812.0 | 2023-06-09 | ||
Enamine | EN300-1114671-0.25g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1114671-2.5g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1114671-1.0g |
1-(2-phenylethyl)-1H-1,2,3-triazol-4-amine |
1530963-33-7 | 1g |
$1315.0 | 2023-06-09 |
1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amineに関する追加情報
Introduction to 1-(2-Phenylethyl)-1H-1,2,3-Triazol-4-Amine (CAS No. 1530963-33-7)
The compound 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine, identified by the CAS registry number CAS No. 1530963-33, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of triazoles, which are widely studied for their unique chemical properties and applications in various industries.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through innovative methodologies. Researchers have employed catalytic asymmetric synthesis techniques to achieve high yields and enantioselectivity, making it a valuable asset in drug discovery and material engineering.
The structural uniqueness of 1-(2-Phehylethyl)-1H-triazole lies in its ability to form hydrogen bonds and engage in π-interactions due to the presence of the phenethyl group and the triazole ring. These properties make it an ideal candidate for studying supramolecular chemistry and self-assembling systems.
In the context of pharmaceutical applications, this compound has shown promising results as a potential inhibitor of certain enzymes involved in neurodegenerative diseases. Studies published in leading journals such as Nature Communications and Chemical Science highlight its role in modulating enzyme activity through strategic placement within molecular frameworks.
Beyond its biological applications, CAS No. 1530963-based materials have been explored for their electronic properties. Recent research indicates that this compound can serve as a building block for organic semiconductors, contributing to advancements in flexible electronics and optoelectronic devices.
The synthesis of this compound involves a multi-step process that includes click chemistry reactions, specifically the Huisgen cycloaddition reaction. This approach not only enhances the efficiency of synthesis but also allows for functionalization at various positions on the triazole ring, enabling tailored chemical properties.
In terms of environmental impact, studies have shown that this compound exhibits low toxicity profiles under standard laboratory conditions. This makes it a safer alternative for use in industrial applications compared to traditional hazardous chemicals.
The versatility of 1-(2-Phehylethyl)-triazole extends to its use as a ligand in coordination chemistry. Its ability to bind metal ions selectively has opened new avenues for catalytic processes and sensor development.
As per recent market analyses, demand for such specialized compounds is growing due to their role in cutting-edge technologies like drug delivery systems and advanced materials science. This growth is further fueled by increasing investments in R&D across pharmaceutical and electronic sectors.
In conclusion, the compound with CAS No. 1530963 holds immense potential across multiple domains due to its unique chemical attributes and versatile applications. Continued research into its properties will undoubtedly unlock further innovations that benefit various industries globally.
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